molecular formula C14H22N2 B1166559 hemoglobin I High Wycombe CAS No. 115825-90-6

hemoglobin I High Wycombe

Número de catálogo: B1166559
Número CAS: 115825-90-6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hemoglobin I High Wycombe is a variant of human hemoglobin characterized by a point mutation in the beta-globin chain (HBB), where a lysine residue is replaced by a glutamic acid at position 59 (codon 59, E3) . This mutation, also described as HBB g.308A>G, provides a valuable model for studying the structure-function relationship of hemoglobin and the clinical implications of hemoglobinopathies . Documented in diverse populations, including an Australian family and a woman of Malian origin, this variant is of significant interest in genetic and hematological research for understanding the distribution and expression of rare hemoglobin variants . Supplied as a highly purified, research-grade reagent, this compound is ideal for in-vitro applications including biochemical assay development, protein stability studies, and comparative analysis of oxygen-binding kinetics. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Número CAS

115825-90-6

Fórmula molecular

C14H22N2

Sinónimos

hemoglobin I High Wycombe

Origen del producto

United States

Molecular Genetics and Altered Hemoglobin Function

HBB Gene Mutation Characterization

The molecular basis of Hemoglobin I High Wycombe lies in a well-defined point mutation within the HBB gene.

Specific Point Mutation and Amino Acid Substitution in this compound [β59(E3) Lys → Glu]

This compound is characterized by a single point mutation in the HBB gene, which results in the substitution of the amino acid lysine (B10760008) (Lys) with glutamic acid (Glu) at the 59th position of the beta-globin polypeptide chain. nih.govnih.govresearchgate.net This specific position is also designated as E3, indicating its location as the third amino acid in the E helix of the beta-globin protein. The notation for this substitution is therefore β59(E3) Lys → Glu. This change from a positively charged amino acid (lysine) to a negatively charged one (glutamic acid) alters the local charge and chemical properties of the protein.

Genetic Location and Context within the Beta-Globin Locus

The HBB gene is situated on the short arm of human chromosome 11, specifically at position 15.4. wikipedia.org It is a key component of the beta-globin locus, a cluster of several globin genes spanning approximately 70 kilobases. wikipedia.org The genes within this locus are arranged in the order of their expression during development: 5'-epsilon (ε), G-gamma (Gγ), A-gamma (Aγ), delta (δ), and beta (β)-3'. wikipedia.orgresearchgate.net The expression of these genes is regulated by a locus control region (LCR) located upstream of the gene cluster. nih.gov The HBB gene itself is relatively small, containing three exons (coding regions) and two introns (non-coding regions). The mutation leading to this compound occurs within one of the exons of the HBB gene.

Structural and Functional Alterations in this compound

The substitution of a single amino acid in the beta-globin chain of this compound has the potential to alter the structure and function of the hemoglobin molecule.

Impact of Amino Acid Substitution on Hemoglobin Quaternary Structure

The hemoglobin molecule is a tetramer composed of two alpha-globin and two beta-globin chains (α2β2). The specific arrangement of these subunits, known as the quaternary structure, is crucial for its oxygen-carrying function. The β59 residue is located on the surface of the hemoglobin molecule in the E helix. While any amino acid substitution can potentially disrupt the intricate network of interactions that maintain the quaternary structure, the β59(E3) Lys → Glu change in this compound does not appear to cause significant destabilization. The location of the substitution is not at the critical α1β1 or α1β2 interfaces that are essential for the stability and cooperative oxygen binding of the tetramer. This is consistent with observations that this compound is a stable hemoglobin variant. researchgate.netnih.gov

Oxygen Binding Properties and Allosteric Regulation in this compound

The primary function of hemoglobin is to bind oxygen in the lungs and release it in the tissues. This process is characterized by cooperative binding, where the binding of one oxygen molecule to a heme group increases the affinity of the other heme groups for oxygen. This allosteric regulation is responsible for the sigmoidal shape of the oxygen-hemoglobin dissociation curve. Studies on individuals with this compound have shown that the whole blood has normal oxygen affinity. researchgate.netresearchgate.net This suggests that the β59(E3) Lys → Glu substitution does not significantly impair the cooperative binding of oxygen or the allosteric transitions between the low-affinity T (tense) state and the high-affinity R (relaxed) state of the hemoglobin tetramer.

Hemoglobin VariantAmino Acid SubstitutionReported Oxygen Affinity
This compoundβ59(E3) Lys → GluNormal
Hemoglobin A (Normal Adult)NoneNormal

Stability and Conformational Dynamics of the this compound Tetramer

Hemoglobin variants can exhibit instability, leading to denaturation and precipitation within red blood cells, which can cause hemolytic anemia. However, this compound is characterized as a stable hemoglobin variant. researchgate.netnih.gov This stability indicates that the β59(E3) Lys → Glu substitution does not significantly disrupt the conformational integrity of the hemoglobin tetramer. The conformational dynamics, which refer to the movements and fluctuations within the protein structure, are likely to be within the normal range for a functional hemoglobin molecule. The isopropanol stability test, a method used to detect unstable hemoglobins (B146990), has been reported as negative for this compound, further confirming its stability. researchgate.net

Hemoglobin VariantStability Test (e.g., Isopropanol)Clinical Observation
This compoundNegative (Stable)Generally asymptomatic

Advanced Methodologies for Hemoglobin I High Wycombe Characterization

Electrophoretic Techniques for Variant Detection and Separation

Cellulose (B213188) Acetate (B1210297) Electrophoresis Applications

Cellulose acetate electrophoresis at an alkaline pH (typically 8.2-8.6) is a widely used initial screening method for hemoglobin variants. helena.comnih.gov This technique provides rapid separation of common hemoglobins (B146990) such as A, F, S, and C. helena.com For Hemoglobin I High Wycombe, this method is effective in detecting the presence of an abnormal hemoglobin. Due to the amino acid substitution, this compound has a more negative charge than Hemoglobin A, resulting in a faster migration towards the anode.

Isoelectric Focusing for Enhanced Resolution of this compound

Isoelectric focusing (IEF) offers superior resolution compared to conventional electrophoresis by separating proteins based on their isoelectric point (pI) in a pH gradient. nih.govyoutube.com This high-resolution technique is particularly valuable for distinguishing between hemoglobin variants that may have similar mobilities in other electrophoretic systems. nih.gov For this compound, IEF provides a precise separation, contributing to its definitive identification. researchgate.netnih.gov

Acidic Citrate (B86180) Agar (B569324) Electrophoresis for this compound

Citrate agar electrophoresis, performed at an acidic pH (around 6.0-6.2), serves as a crucial confirmatory test. helena.comnih.gov Unlike cellulose acetate electrophoresis which primarily separates based on charge, this method also considers the interaction of the hemoglobin molecule with the agar medium. helena.com It is particularly effective in differentiating Hemoglobin S from other variants. nih.gov In the case of this compound, its migration pattern on citrate agar provides complementary information to alkaline electrophoresis, aiding in its specific identification. researchgate.net

Globin Chain Electrophoresis Studies

To determine which globin chain (alpha or beta) contains the amino acid substitution, globin chain electrophoresis is performed. This technique involves separating the individual globin chains under denaturing conditions, typically using urea. In the analysis of this compound, this method would reveal an abnormal beta globin chain, confirming the location of the mutation. researchgate.net Specific studies have utilized acid-urea Triton polyacrylamide gel electrophoresis (PAGE) for this purpose. researchgate.net

Quantitative Analysis of this compound Mobility

The electrophoretic mobility of hemoglobin variants can be quantified to provide a more precise characterization. Research has established specific mobility values for this compound across different electrophoretic platforms. These quantitative measures are critical for distinguishing it from other known hemoglobin variants. researchgate.net

Table 1: Standard Electrophoretic Mobilities of this compound

Electrophoresis TechniquepHMobility Value
Cellulose Acetate Electrophoresis8.48.5
Agar Citrate Electrophoresis6.01.0
Globin Chain 6M Urea Cellulose Acetate Electrophoresis9.025.0
Globin Chain 6M Urea Cellulose Acetate Electrophoresis6.023.6
Acid-Urea Triton PAGE21.6

Data sourced from a study on a patient with this compound. researchgate.net

Chromatographic Separations for this compound Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are central to the modern analysis of hemoglobinopathies. learnhaem.commahidol.ac.th HPLC separates hemoglobin variants based on their interaction with a stationary phase in a column, offering both qualitative identification and accurate quantification. learnhaem.com

For the structural characterization of this compound, reversed-phase HPLC is employed to analyze the tryptic peptides of the abnormal beta globin chain. researchgate.netnih.gov In a case study, this analysis revealed the absence of the normal T-5 peptide and the appearance of a new peak with a shorter retention time. researchgate.net This shift in the chromatogram is a direct consequence of the Lys → Glu substitution at position β59, which prevents the normal cleavage by trypsin at that site. researchgate.net This detailed molecular evidence provides the ultimate confirmation of the identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Screening

High-Performance Liquid Chromatography (HPLC) is a cornerstone technology in hemoglobinopathy screening, widely adopted in clinical laboratories for its speed, reproducibility, and quantification capabilities. cincinnatichildrens.orgdnai.org The most common application for initial screening is cation-exchange HPLC, which separates hemoglobin fractions based on their interaction with a charged stationary phase. cincinnatichildrens.orgmendelian.co

Window / PeakRetention Time (min)Associated Hemoglobins
F0.98 – 1.2Hemoglobin F
A01.3 – 3.1Hemoglobin A
A23.3 – 3.9Hemoglobin A2, Hemoglobin E
D3.9 – 4.3Hemoglobin D-Punjab
S4.3 – 4.7Hemoglobin S
C4.9 – 5.3Hemoglobin C, Hemoglobin O-Arab
This table presents typical retention times for common hemoglobin variants in a widely used cation-exchange HPLC system. The retention time for this compound would be determined upon analysis and may fall into a specific variant window or appear as a unique peak. cincinnatichildrens.org

Reversed-Phase HPLC for Globin Chain Analysis and Peptide Mapping of this compound

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful secondary technique used for the specific characterization of hemoglobin variants. Unlike ion-exchange HPLC, RP-HPLC separates molecules based on their hydrophobicity. science.govrandoxhealth.com This method is applied in two main ways for hemoglobin analysis: globin chain analysis and peptide mapping. ibbj.orgmedlineplus.gov

Peptide Mapping: For more detailed analysis, the isolated abnormal globin chain is enzymatically digested, typically with trypsin, which cleaves the protein into smaller peptide fragments. latrobe.edu.au This mixture of peptides is then separated by RP-HPLC. The resulting chromatogram, or "peptide map," is highly specific for a particular protein sequence. The single amino acid substitution in this compound is located within a specific tryptic peptide. This substitution alters the peptide's hydrophobicity, causing it to elute at a different retention time compared to its normal counterpart. ibbj.org By comparing the peptide map of the variant globin to a normal control, the abnormal peptide can be isolated for further characterization.

Mass Spectrometry Approaches for Definitive Identification

Mass spectrometry (MS) provides definitive identification of hemoglobin variants by measuring the precise molecular mass of intact globin chains or their constituent peptides. nih.gov This allows for the unambiguous confirmation of an amino acid substitution based on the resulting mass shift.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Globin Chain Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large biomolecules like globin chains. In this method, a dilute solution of the globin chains is introduced into the mass spectrometer, where ESI generates multiply charged ions in the gas phase. nih.gov The instrument then measures the mass-to-charge (m/z) ratio of these ions, from which the precise molecular weight of the globin chain can be calculated.

The β59 Lys→Glu substitution in this compound results in a predictable change in the mass of the β-globin chain. By subtracting the mass of a lysine (B10760008) residue and adding the mass of a glutamic acid residue, a specific mass decrease is expected. The detection of a β-globin chain with this exact mass by ESI-MS provides strong evidence for the variant's identity.

ComponentAverage Molecular Mass (Da)
Normal β-Globin Chain~15,867.3
Lysine (K) Residue146.19
Glutamic Acid (E) Residue147.13
Mass Change (Glu - Lys) +0.94
Predicted Mass of Hb I High Wycombe β-Globin Chain ~15,868.24
Note: The exact masses may vary slightly based on isotopic composition. The key diagnostic is the measured mass difference between the normal and variant chains.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Peptide Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool used to analyze the peptide fragments generated from a tryptic digest. In this technique, the peptide mixture is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the desorption and ionization of the peptides, which typically acquire a single positive charge. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for precise mass determination.

When analyzing a tryptic digest of the β-globin chain from this compound, MALDI-TOF MS would be used to measure the mass of all resulting peptides. The peptide containing the β59 position would exhibit a mass shift corresponding to the substitution of lysine by glutamic acid (+0.94 Da). This provides further confirmation of the mutation's identity and location within the protein's primary structure.

Tandem Mass Spectrometry for Amino Acid Sequence Confirmation

Tandem mass spectrometry (MS/MS) is the ultimate tool for confirming the exact amino acid sequence of a peptide. After a specific peptide of interest (e.g., the mutant peptide from this compound identified by peptide mapping and MALDI-TOF MS) is isolated in the first mass spectrometer, it is fragmented through collision-activated dissociation. nih.gov

The resulting fragment ions are then analyzed in a second mass spectrometer. The fragmentation typically occurs at the peptide bonds, producing a series of ions (known as b-ions and y-ions) that differ in mass by a single amino acid residue. By analyzing the masses of these fragment ions, the precise amino acid sequence of the peptide can be reconstructed. For this compound, MS/MS analysis would unequivocally show the presence of glutamic acid instead of lysine at position 59 of the β-globin chain, providing definitive proof of the mutation. nih.gov

Molecular Genetic Analysis for this compound

While protein analysis methods can identify the altered protein structure, molecular genetic analysis identifies the causative mutation at the DNA level. nih.gov The mutation responsible for this compound is located in the beta-globin gene (HBB) on chromosome 11.

The standard method for identifying the specific mutation is DNA sequencing. This process typically involves:

DNA Extraction: Genomic DNA is isolated from a patient's blood sample.

Polymerase Chain Reaction (PCR): The HBB gene, or specific exons of it, is amplified using PCR to generate a sufficient quantity of DNA for analysis.

DNA Sequencing: The amplified DNA is sequenced, most commonly using the Sanger sequencing method. The resulting nucleotide sequence is then compared to the reference sequence of the normal HBB gene.

This analysis will reveal a single nucleotide polymorphism (SNP), or point mutation, in the codon for the 59th amino acid. nih.gov The codon for lysine (Lys) is AAG or AAA, while the codon for glutamic acid (Glu) is GAA or GAG. The sequencing would identify the specific base change (e.g., AAG → GAG) that leads to the production of the abnormal β-globin chain. This molecular confirmation is essential for genetic counseling and family studies. ibbj.org

DNA Sequencing of the HBB Gene for Mutation Identification

DNA sequencing of the β-globin gene (HBB) is the gold standard for identifying the mutation responsible for this compound. This process involves determining the precise order of nucleotides within the HBB gene, allowing for the detection of any variations from the reference sequence.

The methodology typically begins with the collection of a patient's blood sample, from which genomic DNA is extracted. The HBB gene is then amplified using the polymerase chain reaction (PCR). Following amplification, the DNA sequence of the entire coding regions, intron-exon boundaries, and flanking sequences of the HBB gene is determined. nih.govspringernature.com This comprehensive analysis ensures the identification of the specific point mutation, in this case, the substitution at codon 59 that leads to the replacement of lysine with glutamic acid. nih.gov

DNA sequencing not only confirms the presence of the this compound mutation but can also identify other co-inherited HBB gene mutations that might influence the clinical phenotype. nih.govbiorxiv.org The results of DNA sequencing are highly accurate and provide a definitive diagnosis, which is essential for genetic counseling and understanding the inheritance pattern of this hemoglobin variant.

Table 1: Key Steps in HBB Gene Sequencing for this compound
StepDescriptionPurpose
Sample CollectionWhole blood is collected in an EDTA tube.To obtain a source of genomic DNA.
DNA ExtractionGenomic DNA is isolated from leukocytes.To purify the genetic material for analysis.
PCR AmplificationThe HBB gene is amplified using specific primers.To generate a sufficient quantity of the target DNA for sequencing.
DNA SequencingThe amplified HBB gene is sequenced to determine the nucleotide order.To identify the specific mutation responsible for this compound.
Data AnalysisThe patient's sequence is compared to a reference sequence.To confirm the c.179A>G (p.Lys60Glu) mutation.

Allele-Specific Assays for Targeted Detection of this compound

Allele-specific assays offer a targeted approach for the detection of known mutations, such as the one causing this compound. These methods are designed to specifically amplify and identify the mutant allele, providing a rapid and cost-effective alternative to full gene sequencing, particularly for screening purposes.

One common allele-specific method is the allele-specific polymerase chain reaction (AS-PCR). This technique utilizes primers that are designed to be complementary to the DNA sequence of either the normal or the mutant allele at their 3' end. Under stringent PCR conditions, amplification will only occur if there is a perfect match between the primer and the template DNA. Therefore, by using a set of primers specific to the this compound mutation, it is possible to determine the presence or absence of this specific variant.

For this compound, an AS-PCR assay would involve a forward primer specific to the β59 Glu mutation and a common reverse primer. A parallel reaction with a primer specific for the normal β59 Lys allele would also be performed, along with a control reaction to ensure the integrity of the DNA. The presence of a PCR product in the mutant-specific reaction would indicate the presence of the this compound allele. This method is highly specific and can be adapted for high-throughput screening.

Table 2: Primer Design Strategy for Allele-Specific PCR of this compound
Primer TypeTarget Allele3' End Sequence ComplementarityExpected Result in a Carrier
Normal Allele-Specific PrimerWild-type (Lys at β59)Complementary to the normal DNA sequenceAmplification product present
Mutant Allele-Specific PrimerThis compound (Glu at β59)Complementary to the mutated DNA sequenceAmplification product present
Common PrimerBoth allelesBinds to a conserved regionUsed in both reactions

Structural Biology Techniques Applied to Hemoglobin Variants

Understanding the three-dimensional structure of hemoglobin variants is essential to elucidate the molecular mechanisms underlying their altered function. Techniques such as protein crystallography, X-ray diffraction, and advanced spectroscopic methods provide atomic-level details of the protein's architecture and conformational dynamics.

Protein Crystallography and X-ray Diffraction Analysis of Hemoglobin

Protein crystallography, coupled with X-ray diffraction, is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. This method has been pivotal in understanding the structure of normal hemoglobin and numerous variants.

The process begins with the crystallization of the purified hemoglobin variant. This involves carefully controlled conditions to induce the protein molecules to arrange themselves in a highly ordered, three-dimensional lattice. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density distribution within the crystal. This electron density map is then used to build a detailed atomic model of the hemoglobin molecule. For this compound, this analysis would reveal the precise structural consequences of substituting a positively charged lysine with a negatively charged glutamic acid on the surface of the β-globin chain. This information is critical for understanding any potential alterations in subunit interactions, stability, and oxygen-binding properties.

Advanced Spectroscopic Methods for Conformational Insights

Advanced spectroscopic techniques provide valuable information about the conformational dynamics and local environment of specific residues within the hemoglobin molecule, often under solution conditions that mimic the physiological state.

Fluorescence Spectroscopy can be used to probe the local environment of tryptophan and tyrosine residues. Changes in the intrinsic fluorescence of these amino acids can indicate conformational alterations in the protein. While this compound does not involve a direct change in these fluorescent residues, the β59 substitution could induce conformational changes that are detectable by this method.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure, dynamics, and interactions of proteins in solution. 13C NMR spectroscopy has been used to study conformational differences in various hemoglobins. By analyzing the chemical shifts and relaxation properties of specific atomic nuclei, NMR can reveal subtle changes in the protein's tertiary and quaternary structure resulting from the β59 Lys→Glu mutation.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes. It allows for the visualization of macromolecules in their near-native state. Recent studies have used cryo-EM to analyze the conformational landscape of liganded human hemoglobin, revealing a variety of coexisting conformations. This technique could be applied to this compound to investigate how the mutation influences its conformational equilibrium.

Comparative Molecular Analysis of Hemoglobin I High Wycombe

Differentiation from Other Hemoglobin Variants with Convergent Analytical Phenotypes

The identification of hemoglobin variants relies on a combination of electrophoretic and chromatographic techniques. However, some variants may exhibit similar behaviors in these analyses, necessitating further molecular confirmation.

Detailed, specific quantitative data on the electrophoretic mobility and high-performance liquid chromatography (HPLC) retention time for Hemoglobin I High Wycombe are not widely available in the reviewed scientific literature. However, the principles of these techniques allow for a general understanding of how it would be differentiated.

Hemoglobin electrophoresis separates hemoglobin variants based on their net electrical charge at a specific pH. nih.gov On alkaline electrophoresis (pH 8.4-8.6), hemoglobin molecules are negatively charged and migrate towards the anode. learnhaem.comresearchgate.net The substitution in this compound ([β59(E3) Lys → Glu]) involves the replacement of a basic amino acid (lysine) with an acidic amino acid (glutamic acid). This change results in a more negative charge compared to normal Hemoglobin A, leading to a faster migration towards the anode. In acid electrophoresis (pH 6.0-6.2), the charge differences are altered, which can help to resolve variants that co-migrate at alkaline pH. researchgate.netlabce.com

Cation-exchange HPLC and capillary zone electrophoresis are other powerful techniques for separating hemoglobin variants. nih.govijsr.net These methods offer high resolution and quantification of different hemoglobin fractions. nih.gov While specific retention times for this compound are not documented in the available search results, it is expected to have a distinct profile that allows for its separation from other common variants like HbS, HbC, and HbE.

Table 1: Comparative Electrophoretic and Chromatographic Characteristics of Common Hemoglobin Variants

Hemoglobin VariantMolecular ChangeAlkaline Electrophoresis Migration (pH 8.4-8.6)Acid Electrophoresis Migration (pH 6.0-6.2)Cation-Exchange HPLC Elution
Hemoglobin A (Normal) Normal β-chainMigrates towards anodeMigrates towards cathodeReference peak
Hemoglobin S β6(A3)Glu→ValSlower than HbAMigrates cathodal to HbALater than HbA
Hemoglobin C β6(A3)Glu→LysSlower than HbS, migrates with HbA2Migrates with HbALater than HbS
Hemoglobin E β26(B8)Glu→LysMigrates with HbA2Migrates with HbASimilar to or slightly earlier than HbA2
This compound β59(E3)Lys→GluFaster than HbAData not availableData not available

This compound can be misdiagnosed as a beta-thalassemia trait. plos.orgsbmu.ac.irnih.gov This is because some laboratory findings may overlap. Beta-thalassemia is characterized by a quantitative deficiency in the production of beta-globin chains, which can lead to microcytic and hypochromic anemia. nih.govnih.gov

The molecular basis for differentiation lies in the nature of the genetic mutation. Beta-thalassemia is typically caused by mutations that affect the transcription, processing, or translation of the HBB gene, leading to reduced or absent beta-globin chain synthesis. nih.govunite.it In contrast, this compound is a structural variant where the beta-globin chain is produced in normal or near-normal quantities but has an altered amino acid sequence. plos.orgsbmu.ac.ir

Definitive differentiation requires molecular genetic analysis, such as DNA sequencing of the HBB gene. nih.gov This analysis can precisely identify the c.179A>G mutation responsible for this compound and distinguish it from the diverse mutations that cause beta-thalassemia. Globin chain analysis and peptide mapping by reversed-phase HPLC can also reveal the presence of the abnormal beta-chain characteristic of this compound. plos.orgsbmu.ac.ir

Table 2: Differentiating Features of this compound and Beta-Thalassemia Trait

FeatureThis compoundBeta-Thalassemia Trait
Primary Defect Structural variant of the β-globin chainReduced or absent synthesis of β-globin chains
Molecular Basis Point mutation leading to an amino acid substitution (β59 Lys→Glu)Various mutations affecting HBB gene expression
Red Blood Cell Indices Typically normocytic and normochromicTypically microcytic and hypochromic
HbA2 Level Usually normalOften elevated
Definitive Diagnosis DNA sequencing of the HBB gene, globin chain analysisDNA sequencing of the HBB gene

Evolutionary and Population Genetics of this compound

The study of the evolutionary history and population distribution of hemoglobin variants can provide insights into human migration patterns and the selective pressures that have shaped the human genome.

Specific research investigating whether the occurrences of the this compound mutation are due to independent (recurrent) mutation events or stem from a common ancestor could not be found in the available search results. The presence of this variant in geographically and ethnically diverse populations, including individuals of Japanese and Mexican-American descent, could suggest either independent origins or a very ancient ancestral mutation that has been spread through migration. plos.orgsbmu.ac.irnih.gov To distinguish between these possibilities, haplotype analysis of the beta-globin gene cluster in individuals with this compound would be necessary.

A formal phylogenetic analysis that specifically includes the this compound variant was not found in the reviewed literature. However, the beta-globin gene family has been extensively studied, and a general evolutionary tree of globin genes has been established. pitt.edu The HBB gene, which encodes the beta-globin chain, is part of a cluster of genes on chromosome 11 that are expressed at different developmental stages. wikipedia.org

Phylogenetic trees of beta-globin variants are constructed by comparing the DNA sequences of the HBB gene from different individuals and populations. pitt.edu The placement of this compound within such a tree would be determined by its specific nucleotide change (c.179A>G). This would position it as a recent variant branching from the common human beta-globin allele. Its relationship to other rare and common beta-globin variants could be elucidated through such an analysis, potentially revealing evolutionary relationships and shared ancestry with other variants.

Research Directions and Future Investigations Pertaining to Hemoglobin I High Wycombe

High-Throughput Methodologies for Comprehensive Variant Screening

The accurate identification of rare hemoglobin variants is the cornerstone of effective diagnosis and genetic counseling. Historically, methods like cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) electrophoresis were used, but modern clinical laboratories increasingly rely on more sensitive and high-throughput techniques like isoelectric focusing (IEF) and high-performance liquid chromatography (HPLC). cdc.govnih.gov However, the future of comprehensive screening for variants such as Hemoglobin I High Wycombe lies in the integration of even more advanced and scalable technologies.

Mass spectrometry (MS)-based methods, including electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF MS), offer superb capability in detecting variants, even those that are electrophoretically silent. nih.govresearchgate.netlcms.czrsisinternational.org These techniques can precisely measure the molecular mass of globin chains and their peptide fragments, allowing for the unambiguous identification of amino acid substitutions. nih.govresearchgate.net

Furthermore, the advent of next-generation sequencing (NGS), particularly long-read sequencing technologies, is revolutionizing the genetic diagnosis of hemoglobinopathies. biorxiv.org These methods provide a comprehensive genetic profile by sequencing entire globin gene clusters, enabling the simultaneous detection of single nucleotide variants, deletions, and complex structural variations. biorxiv.org A long-read indexed PCR method combined with nanopore sequencing has demonstrated 100% sensitivity and specificity in validating hundreds of clinical samples, highlighting its potential for large-scale population screening programs. biorxiv.org

The table below compares key features of these advanced screening methodologies.

MethodologyPrincipleThroughputKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on ionic interactions with a column matrix. cdc.govHighAutomated, highly reproducible, provides precise quantification of Hb fractions. cdc.govrsisinternational.orgCo-elution of some rare variants can lead to misidentification; interpretation requires expertise. researchgate.net
Capillary Zone Electrophoresis (CZE) Separation in a silica (B1680970) capillary based on charge and electro-osmotic flow. researchgate.netHighHigh resolution, automated, requires small sample volumes. researchgate.netPerformance can be affected by the presence of other variants. researchgate.net
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized globin chains or peptides. rsisinternational.orgModerate to HighHigh sensitivity and specificity; can identify post-translational modifications. nih.govrsisinternational.orgHigher initial instrument cost; data analysis can be complex.
Next-Generation Sequencing (NGS) Massively parallel sequencing of DNA to identify genetic mutations. biorxiv.orgVery HighProvides a comprehensive genetic diagnosis, identifies novel variants, enables phasing of variants. biorxiv.orgHigher cost per sample than protein methods, may not detect post-translational changes. nih.gov

Future research will likely focus on developing integrated workflows that combine a primary high-throughput protein-based screening method (like HPLC or CZE) with secondary confirmation by MS or NGS for ambiguous or novel cases. This tiered approach would provide a cost-effective and highly accurate strategy for screening large populations for rare variants like this compound.

Elucidation of Subtle Molecular Phenotypes and Interaction Dynamics

Beyond simple identification, a key area of future research is to understand the subtle structural and functional consequences of the β59 Lys → Glu substitution in this compound. While currently considered clinically benign, this amino acid change could have subtle effects on protein stability, allosteric regulation, or interactions with other cellular components that are not apparent from standard hematological tests. nih.gov

Advanced biophysical techniques are required to probe these subtle phenotypes. For example, proton nuclear magnetic resonance (NMR) spectroscopy and all-atom molecular dynamics simulations have been used to investigate the tertiary and quaternary structural changes caused by amino acid substitutions in other hemoglobin variants. nih.govnih.gov Applying these methods to this compound could reveal minor alterations in the heme pocket environment, the stability of the E-helix where the substitution occurs, or the dynamics of the α1β1 interface, which is critical for heterodimer formation. nih.gov

Furthermore, protein-level analysis remains essential because DNA sequencing alone cannot detect post-translational modifications that may follow an amino acid substitution. nih.govresearchgate.net Techniques like tandem mass spectrometry can identify modifications such as acetylation or oxidation, which could potentially influence the protein's function or stability over the lifespan of the red blood cell. nih.gov

Expanding Global Epidemiological and Genetic Studies of Rare Hemoglobin Variants

The true prevalence and global distribution of most rare hemoglobin variants, including this compound, are largely unknown. nih.gov The variant was first described in a person of English descent and has recently been identified in an infant of Mexican-American descent, suggesting a wider distribution than previously documented. nih.gov Large-scale epidemiological studies are crucial to map the geographic and ethnic distribution of this variant.

International migration has significantly altered the landscape of hemoglobinopathies, introducing rare variants into populations where they were not previously endemic. nih.gov This underscores the need for robust, ongoing surveillance and screening programs in multi-ethnic societies. thejh.orgscispace.com Such studies help establish genotype-phenotype correlations, identify populations at higher risk, and inform public health policies for genetic screening and counseling. mdpi.com

Future genetic studies should also investigate potential interactions between this compound and other co-inherited globin gene mutations (e.g., alpha-thalassemia). The clinical phenotype of a hemoglobin variant can be significantly modified by the presence of other genetic factors. mdpi.commdpi.com Understanding these interactions is critical for providing accurate clinical prognoses and genetic counseling to carrier families.

Computational Modeling and Simulation of this compound Structure and Function

Computational biology offers powerful in silico tools to predict and analyze the impact of amino acid substitutions on protein structure and function, complementing experimental approaches. nih.gov Molecular dynamics (MD) simulations can model the behavior of this compound at an atomic level, providing insights into how the β59 Lys → Glu change affects the protein's conformational flexibility, stability, and interactions with ligands like oxygen and 2,3-diphosphoglycerate. nih.gov

These simulations can help researchers generate hypotheses about potential functional alterations. For instance, a simulation could predict whether the substitution alters the salt-bridge network involved in the transition between the low-affinity (T) and high-affinity (R) quaternary states, which is fundamental to hemoglobin's cooperative oxygen binding. nih.govnih.gov Visualizing the variant in three-dimensional protein structures, using resources like the Protein Data Bank (PDB), can further help in understanding the spatial relationship of the mutation to critical functional sites. ebi.ac.uk

The table below outlines various computational approaches and their potential applications in studying this compound.

Computational ApproachDescriptionApplication to this compound
Homology Modeling Building a 3D model of the variant protein based on the known structure of normal hemoglobin.Generate a high-resolution 3D structural model of the Hb I High Wycombe tetramer.
Molecular Dynamics (MD) Simulation Simulating the physical movements of atoms and molecules in the protein over time. nih.govAssess changes in protein stability, flexibility of the E-helix, and dynamics of the heme pocket.
In Silico Pathogenicity Prediction Using algorithms to predict the likelihood that a genetic variant is disease-causing. mdpi.comCorroborate the clinically benign nature of the variant or identify potential for subtle functional impact.
Protein-Ligand Docking Predicting the binding orientation of small molecules (ligands) to the protein.Analyze potential alterations in the binding of oxygen, carbon dioxide, or allosteric effectors.

These computational studies can guide future experimental work by prioritizing hypotheses for laboratory validation, thereby accelerating our understanding of the variant's molecular properties.

Development of Reference Standards and Quality Control for Hemoglobin Variant Analysis

The accuracy and consistency of diagnostic testing across different laboratories and methods are paramount, especially for rare variants that can be misdiagnosed. nih.govalliedacademies.org A significant future direction is the development of certified reference materials (CRMs) for rare hemoglobin variants, including this compound.

The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) has spearheaded efforts to create a reference system for Hemoglobin A2, establishing a framework that can be adapted for other variants. researchgate.netnih.gov This involves creating a traceability chain, starting with pure recombinant hemoglobins (B146990) to calibrate a high-accuracy reference measurement procedure, which is then used to assign certified values to reference materials. nih.gov These CRMs must be stable and "commutable," meaning they behave like authentic patient samples across various analytical platforms. researchgate.net

Developing a CRM for this compound would allow laboratories to:

Calibrate routine methods (e.g., HPLC, CZE) to ensure accurate quantification.

Verify the accuracy of their analytical systems.

Serve as a benchmark for evaluating new diagnostic technologies.

Improve inter-laboratory agreement and reduce the risk of misdiagnosis. nih.gov

Establishing robust quality control and external quality assessment schemes that include rare variants is essential for maintaining high standards in hemoglobinopathy diagnostics and ensuring reliable patient results worldwide. researchgate.net

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of Hemoglobin I High Wycombe, and how do they differ from other hemoglobin variants?

  • Methodological Approach : Utilize high-resolution techniques such as mass spectrometry and X-ray crystallography to resolve its tertiary structure. Compare amino acid sequences with standard hemoglobin variants (e.g., HbA, HbS) to identify mutations. Functional assays (e.g., oxygen-binding affinity) should be conducted using spectrophotometry .
  • Key Considerations : Ensure alignment with International Federation of Clinical Chemistry (IFCC) reference protocols for hemoglobin analysis to maintain reproducibility .

Q. What methodologies are optimal for detecting this compound in clinical and research settings?

  • Methodological Approach :

  • Genomic Profiling : Use Affymetrix Chromosome Analysis Suite (version 2.0.1.2) for SNP identification and chromosomal mapping .
  • Immunoassays : Validate antibody specificity via Western blotting or ELISA, cross-referencing with IFCC-approved HbA1c detection frameworks to avoid false positives .
    • Data Validation : Include negative controls (e.g., wild-type hemoglobin) and replicate experiments to confirm sensitivity thresholds .

Advanced Research Questions

Q. How can researchers address experimental design challenges when studying rare hemoglobin variants like this compound?

  • Methodological Recommendations :

  • Sample Sourcing : Collaborate with biobanks or clinical registries to access rare samples, ensuring ethical compliance (e.g., IRB approvals) .
  • Power Analysis : Use statistical tools (e.g., G*Power) to determine minimum sample sizes, accounting for low prevalence .
    • Contradiction Mitigation : Compare findings with public databases (e.g., ClinVar) to resolve discrepancies in variant classification .

Q. How should researchers analyze contradictory data on this compound’s biochemical stability?

  • Methodological Approach : Apply Analysis of Variance (ANOVA) to assess variability across experimental conditions (e.g., pH, temperature). Use Tukey’s post-hoc test to identify outlier datasets .
  • Contextual Factors : Report instrumentation details (e.g., HPLC vs. capillary electrophoresis) and calibration standards (e.g., IFCC-certified reference materials) to trace inconsistencies .

Q. What comparative frameworks are suitable for evaluating this compound’s clinical significance against other hemoglobinopathies?

  • Methodological Recommendations :

  • Meta-Analysis : Aggregate data from cohort studies using PRISMA guidelines, focusing on parameters like hematocrit levels and hemolytic rates .
  • In Silico Modeling : Predict pathogenicity via tools like PolyPhen-2 or SIFT, validated against clinical phenotypes in OMIM .

Q. How can researchers validate novel detection assays for this compound in heterogeneous populations?

  • Methodological Approach :

  • Multicenter Trials : Standardize protocols across labs using IFCC reference materials to ensure inter-laboratory consistency .
  • Limit of Detection (LoD) : Calculate via serial dilutions of synthetic hemoglobin peptides, with cross-validation using mass spectrometry .

Q. What statistical models best elucidate the impact of genetic modifiers on this compound’s expression?

  • Methodological Recommendations :

  • Machine Learning : Train algorithms on genomic datasets (e.g., 1000 Genomes Project) to identify epistatic interactions .
  • Cohort Stratification : Use Cox proportional hazards models to correlate genetic variants with clinical outcomes (e.g., anemia severity) .

Q. What are the challenges in standardizing this compound measurements across global research consortia?

  • Key Issues :

  • Matrix Effects : Address variability in whole-blood vs. lysate samples by harmonizing pre-analytical protocols (e.g., centrifugation speed) .
  • Unit Harmonization : Adopt IFCC-approved units (mmol/mol) to replace legacy systems (e.g., %HbA1c) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.